(5-phényl-4H-1,2,4-triazol-3-yl)méthanamine

Vue d'ensemble

Description

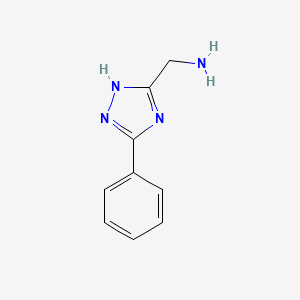

(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound with the molecular formula C9H10N4 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Anticancer Potential

The compound also shows promise in anticancer applications. It has been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of key enzymes and pathways critical for tumor growth .

Antiviral Activity

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine has been evaluated for its antiviral properties against viruses such as HIV and influenza. Its mechanism involves the disruption of viral replication processes.

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral properties, this compound has demonstrated anti-inflammatory effects in preclinical studies. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A study conducted by Tantry et al. assessed the efficacy of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine resulted in a reduction of cell viability by up to 70% at specific concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been found to interact with the iron in the heme moiety of cyp-450 .

Mode of Action

The interaction of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine with its targets involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the activity of the enzyme, potentially affecting various biochemical pathways.

Biochemical Pathways

Compounds with a similar 1,2,4-triazole ring structure have been found to inhibit gibberellin biosynthesis , suggesting that (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine may have a similar effect.

Pharmacokinetics

Similar compounds with a 1,2,4-triazole ring have been noted for their slow metabolic rate and oral bioavailability .

Analyse Biochimique

Biochemical Properties

(5-phenyl-4H-1,2,4-triazol-3-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism . Additionally, (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can bind to proteins involved in cell signaling pathways, thereby modulating their activity. These interactions are primarily driven by the compound’s triazole ring, which can form hydrogen bonds and hydrophobic interactions with target biomolecules .

Cellular Effects

The effects of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . Furthermore, (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can influence cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and reduced cell proliferation . In microbial cells, this compound exhibits antimicrobial activity by inhibiting cell wall synthesis and disrupting membrane integrity .

Molecular Mechanism

The molecular mechanism of action of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine involves several key interactions at the molecular level. The compound binds to the active site of target enzymes, such as cytochrome P450, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular metabolism. Additionally, (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can interact with DNA, causing changes in gene expression and promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activity, without significant toxicity . At higher doses, (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.

Metabolic Pathways

(5-phenyl-4H-1,2,4-triazol-3-yl)methanamine is involved in several metabolic pathways, primarily those related to drug metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, such as P-glycoprotein . Once inside the cell, (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine is crucial for its activity and function. The compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis in cancer cells . Additionally, (5-phenyl-4H-1,2,4-triazol-3-yl)methanamine can be targeted to the nucleus, where it interacts with DNA and modulates gene expression . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetohydrazide with methyl benzimidate hydrochloride . The reaction conditions often include the use of solvents like ethanol and heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

- N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

What sets (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine apart from similar compounds is its specific substitution pattern on the triazole ring, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various pharmacological activities. The phenyl group attached to the triazole enhances its biological interactions.

Antimicrobial Activity

Studies have indicated that (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showcasing potential as an antifungal agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Escherichia coli | 14 | 64 µg/mL |

These results suggest that the compound can effectively inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent investigations have revealed that this compound may induce apoptosis in cancer cells. For instance, it has shown effectiveness against human melanoma and breast cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Induction of caspase activation |

| IGR39 (Melanoma) | 8 | Disruption of mitochondrial function |

The apoptosis induction is linked to the activation of caspases and disruption of mitochondrial integrity, suggesting a potential pathway for cancer treatment.

The biological activity of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes involved in drug metabolism, which can affect the pharmacokinetics of co-administered drugs.

- Receptor Modulation : It may interact with various receptors in cells, leading to altered signaling pathways that promote apoptosis or inhibit proliferation.

- Molecular Docking Studies : Computational studies suggest that (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine binds effectively to target sites on enzymes and receptors through hydrogen bonding and hydrophobic interactions.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine against Candida species. Results indicated that the compound significantly reduced fungal load in infected animal models compared to controls.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines demonstrated that treatment with (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine led to a decrease in cell viability and increased apoptosis markers. This supports its potential use as an anticancer therapeutic.

Propriétés

IUPAC Name |

(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFKWILXVDBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649889 | |

| Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805179-91-3 | |

| Record name | 1-(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.